2-(3-Fluoropropyl)phenol
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Overview
Description
2-(3-Fluoropropyl)phenol is an organic compound that belongs to the class of phenols, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its fluorine atom substitution on the propyl side chain, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoropropyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 3-fluoropropyl bromide with phenol in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluoropropyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Scientific Research Applications
2-(3-Fluoropropyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropropyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes .
Comparison with Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
2-(3-Chloropropyl)phenol: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Bromopropyl)phenol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: 2-(3-Fluoropropyl)phenol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size can enhance the compound’s reactivity and stability .
Properties
Molecular Formula |
C9H11FO |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-(3-fluoropropyl)phenol |
InChI |
InChI=1S/C9H11FO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5,7H2 |
InChI Key |
WDJGVUBJEQGHTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCF)O |
Origin of Product |
United States |
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